N,N-diethyl-1,2,3,4-tetrahydronaphthalene-1-carboxamide
Overview
Description
N,N-diethyl-1,2,3,4-tetrahydronaphthalene-1-carboxamide is a useful research compound. Its molecular formula is C15H21NO and its molecular weight is 231.33 g/mol. The purity is usually 95%.
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Scientific Research Applications
Inhibition of Nitric Oxide Production in Macrophages : Novel tetrahydronaphthalene derivatives, including ones structurally similar to N,N-diethyl-1,2,3,4-tetrahydronaphthalene-1-carboxamide, were shown to decrease nitrite levels in lipopolysaccharide-activated macrophage cells, indicating potential anti-inflammatory applications (Gurkan et al., 2011).
Anticoagulant Effects : N-substituted phenyl naphthalene-1-carboxamides and tetrahydronaphthalene-1-carboxamides exhibited anticoagulant effects in human plasma. This suggests potential therapeutic use in preventing blood clotting disorders (Nguyen & Ma, 2017).
Cardiovascular Applications : Certain N-substituted amino tetrahydronaphthalene derivatives were synthesized with a focus on their vasodilating and β-blocking activities, which are crucial in the treatment of cardiovascular diseases (Miyake et al., 1983).
Fluorescence Probes : N,N-Diethylaminoethyl derivatives of perylene-3,4-dicarboximide, related to tetrahydronaphthalene-1-carboxamide, have been used as fluorescence probes. These compounds showed dramatic changes in fluorescent properties with temperature and solvent polarity, suggesting applications in chemical sensing and imaging (Huang & Tam-Chang, 2010).
Selective Receptor Antagonism : Aminomethyl tetrahydronaphthalene biphenyl carboxamide derivatives were identified as MCH-R1 antagonists with selectivity over hERG, indicating potential use in therapeutic applications targeting specific receptors (Meyers et al., 2007).
Synthesis of Melatonin Receptor Ligands : Tetrahydronaphthalenic analogues of melatonin, including compounds with a tetrahydronaphthalene-1-carboxamide structure, have been synthesized and evaluated as melatonin receptor ligands. This research could lead to new treatments for sleep disorders and circadian rhythm disturbances (Yous et al., 2003).
Antineoplastic and Antimonoamineoxidase Properties : Derivatives of dihydronaphthalene, structurally related to tetrahydronaphthalene-1-carboxamide, were studied for their antineoplastic and antimonoamineoxidase properties, indicating potential applications in cancer treatment and mood disorder management (Markosyan et al., 2010).
Properties
IUPAC Name |
N,N-diethyl-1,2,3,4-tetrahydronaphthalene-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-3-16(4-2)15(17)14-11-7-9-12-8-5-6-10-13(12)14/h5-6,8,10,14H,3-4,7,9,11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGXDIWHVPMEKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCCC2=CC=CC=C12 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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